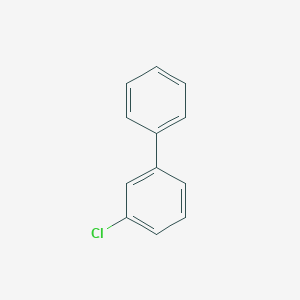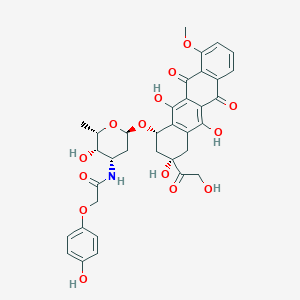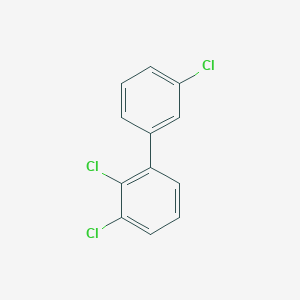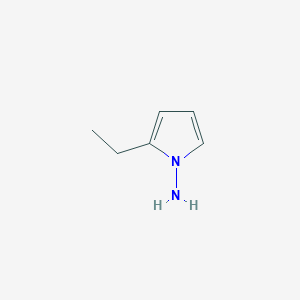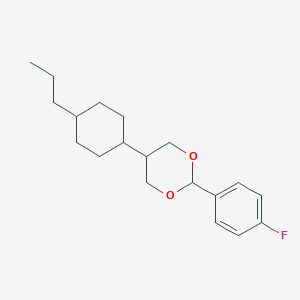
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a derivative of dioxane and has been synthesized using various methods. The unique structure of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is not fully understood. However, it is believed to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Biochemical And Physiological Effects
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its unique structure, which makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, one of the limitations of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane. One of the areas of research is the potential therapeutic effects of this compound in the treatment of depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Conclusion
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. This compound has been shown to modulate the activity of various receptors in the brain and has potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Additionally, more efficient and cost-effective methods for the synthesis of this compound are needed to facilitate further research.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 4-propylcyclohexanone with 4-fluorobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with ethylene glycol to obtain 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use in scientific research. This compound has been shown to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
properties
CAS RN |
133058-92-1 |
|---|---|
Product Name |
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
Molecular Formula |
C19H27FO2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C19H27FO2/c1-2-3-14-4-6-15(7-5-14)17-12-21-19(22-13-17)16-8-10-18(20)11-9-16/h8-11,14-15,17,19H,2-7,12-13H2,1H3 |
InChI Key |
ZVSLXSYFQAWLGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
synonyms |
TRANS-2-(4-FLUOROPHENYL)-5-(TRANS-4-N-PROPYLCYCLOHEXYL)-1,3-DIOXANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

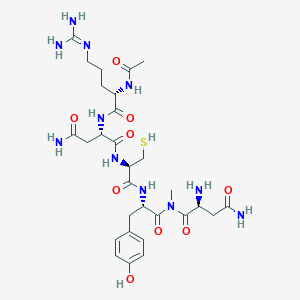
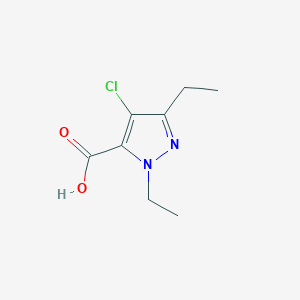
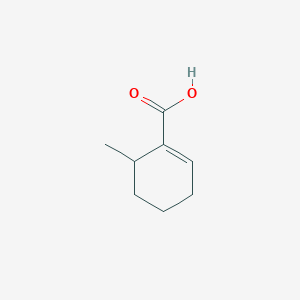

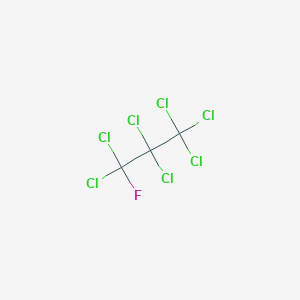
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

